molecular formula C16H20N2O2 B13447964 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

Cat. No.: B13447964
M. Wt: 277.37 g/mol
InChI Key: VAQWDIFLYGGQLK-WNWXXORZSA-N
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Description

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene is a deuterated internal standard critical for the quantitative bioanalysis of tolmetin and its metabolites in complex biological matrices using advanced techniques like LC-MS/MS. The incorporation of five deuterium atoms (d5) at the ethyl group provides a consistent mass shift that minimizes isotopic interference, ensuring high accuracy and precision in pharmacokinetic and metabolic stability studies. Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the prostaglandin biosynthesis pathway [https://pubmed.ncbi.nlm.nih.gov/11028469/]. The use of this stable, isotopically labeled standard is indispensable for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of tolmetin, enabling reliable quantification necessary for rigorous drug development and toxicological research.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

277.37 g/mol

IUPAC Name

3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2

InChI Key

VAQWDIFLYGGQLK-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene involves several steps. One method involves the use of allylamine via palladium (II)-assisted cyclization . Another approach employs 4-methoxybenzylamine through a ring-closing-metathesis strategy . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Sulfonamide Formation

The benzenesulfonamide moiety is introduced via ammonolysis of the corresponding sulfonyl chloride precursor (4-{2-{[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)-carbonyl]-amino}-ethyl}-benzenesulfonyl chloride , CAS 119043-16-2) .

Reaction :

Sulfonyl Chloride+NH3H2O, 80°CSulfonamide\text{Sulfonyl Chloride} + \text{NH}_3 \xrightarrow{\text{H}_2\text{O, 80°C}} \text{Sulfonamide}

Key Data :

ParameterValueSource
Yield97.8%
Purity (HPLC)78.08%
Reaction Time1.5 hours
Temperature80°C

Deuteration at the Ethyl Group

The 3-Ethyl-d₅ variant is synthesized by substituting the ethyl group with deuterated ethyl (CD₂CD₃) during the pyrrolidinone intermediate synthesis. This involves deuterium exchange or using deuterated starting materials (e.g., CD₃CN for cyanoethylation) .

Impact on Reactivity :

  • Deuteration minimally alters reaction pathways but affects kinetic isotope effects in metabolic or degradation studies .

  • Confirmed via LC-MS and NMR for isotopic purity .

Degradation and Stability Studies

The compound undergoes hydrolysis under acidic or basic conditions, primarily at the carboxamide bond.

Hydrolysis Pathways :

  • Acidic Conditions : Cleavage of the pyrrolidinone ring, forming 3-ethyl-4-methyl-2-pyrrolidone and 4-(2-aminoethyl)benzenesulfonamide .

  • Basic Conditions : Degradation to 4-(2-aminoethyl)benzenesulfonic acid and the corresponding pyrrolidinone carboxylic acid .

Stability Data :

ConditionHalf-Life (25°C)Major DegradantsSource
pH 1.0 (HCl)48 hours3-Ethyl-4-methyl-2-pyrrolidone
pH 10.0 (NaOH)72 hoursBenzenesulfonic acid derivative

Functionalization for Analytical Standards

The compound is derivatized for use as a reference standard in chromatography:

  • Acetylation : Reacted with acetic anhydride to improve HPLC retention .

  • Silylation : Trimethylsilyl (TMS) derivatives for GC-MS analysis .

Derivatization Conditions :

ReagentCatalystTemperatureYieldSource
Acetic anhydridePyridine60°C89%
BSTFA (TMS agent)None70°C92%

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene are summarized below, with key differentiating factors highlighted:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents Application Reference
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene N/A C₁₆H₁₆D₅N₃O₄S Ethyl-d5, methyl, sulfonamide Isotopic tracer for Glimepiride metabolism
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide 119018-29-0 C₁₆H₂₁N₃O₄S Ethyl, methyl, sulfonamide Glimepiride intermediate
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide 16673-34-0 C₁₆H₁₇ClN₂O₄S Chloro, methoxy, sulfonamide Laboratory reagent with potential antidiabetic activity
2-(2-(2-(4-Chloro-2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethylcarbamoyl)phenoxy)ethylamino)-2-oxoethoxy)acetic acid N/A C₂₈H₃₄ClN₃O₈S Chloro, cyclohexylurea, sulfonamide Heterobivalent β-cell targeting agent
SB-414796 N/A C₂₈H₃₄N₄O₃S Oxadiazolyl, methylsulfonyl Dopamine D3 receptor antagonist

Key Findings:

Structural Variations and Pharmacological Activity :

  • The sulfonamide group is a common feature in Glimepiride intermediates and antidiabetic agents, enhancing binding affinity to sulfonylurea receptors .
  • Chloro and methoxy substituents (e.g., in CAS 16673-34-0) improve metabolic stability but reduce solubility compared to ethyl/methyl analogs .
  • The deuterated ethyl group in the target compound significantly prolongs half-life in vivo due to reduced cytochrome P450-mediated oxidation .

Synthetic Utility: Non-deuterated analogs (e.g., CAS 119018-29-0) are prioritized for large-scale Glimepiride synthesis due to lower production costs, while deuterated versions are reserved for metabolic studies . Compounds like SB-414796 diverge in application (CNS disorders) but retain carboxamide linkages critical for receptor interaction .

Physicochemical Properties: Polarity: Sulfonamide-containing analogs exhibit higher polarity (logP ~1.2–1.8) than non-sulfonamide derivatives (logP ~2.5–3.0) . Thermal Stability: Deuterated compounds demonstrate superior thermal stability (decomposition >250°C) compared to non-deuterated counterparts (~220°C) .

Biological Activity

The compound 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene (CAS No. 119018-29-0) is a derivative of pyrrolidine and has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Molecular Formula

  • Chemical Formula: C16_{16}H21_{21}N3_3O4_4S
  • Molecular Weight: 351.42 g/mol

Structural Features

The compound features a pyrrolinone core with an ethyl and methyl substitution, alongside a sulfonamide group attached to a benzene ring. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene may act through several mechanisms:

  • Inhibition of MDM2 : Some studies suggest that derivatives of this compound can inhibit the murine double minute 2 (MDM2) protein, which plays a critical role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
  • Antiproliferative Effects : The compound has shown promising antiproliferative effects in various cancer cell lines, with IC50_{50} values indicating significant growth inhibition at low concentrations .

Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of a related compound in SJSA-1 xenograft models. The results indicated that oral administration of the compound at 100 mg/kg led to significant tumor regression and upregulation of p53 and p21 proteins within the tumor tissue .

CompoundDose (mg/kg)Tumor Regression (%)
Related Compound A10086%
Related Compound B10087%
Control-No regression

Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that certain derivatives had higher plasma exposure compared to traditional treatments, suggesting improved bioavailability and potential for better therapeutic outcomes .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparative analysis with similar compounds was conducted:

Compound NameMDM2 Binding Affinity (nM)IC50_{50} (μM)Antitumor Efficacy (%)
Compound A6.40.22100
Compound B<10.15100
4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene TBDTBDTBD

Q & A

Q. What are the recommended synthetic routes for 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene, and what challenges arise during its preparation?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including carboxamide coupling and deuterium labeling. A plausible route is:

Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated ethyl groups) to introduce the -d5 isotope at the 3-ethyl position .

Carboxamide formation : React 3-ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl with a benzylamine derivative using coupling agents like EDC/HOBt.

Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization.
Challenges : Deuterium loss during acidic/basic conditions, side reactions at the oxo-pyrrolin ring, and low yields in coupling steps. Validate intermediates via LC-MS and ¹H/²H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments; ²H NMR quantifies deuterium incorporation. ¹³C NMR identifies carbonyl and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peak for C₁₉H₂₀D₅N₂O₂).
  • X-ray Crystallography : Resolves stereochemistry and confirms the oxo-pyrrolin ring conformation. Use single-crystal diffraction (Mo-Kα radiation) and refine with SHELXL .
    Data Interpretation : Compare experimental vs. computed (DFT) NMR shifts to detect structural anomalies .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across 25–200°C.
  • Solubility : Test in polar (DMSO, water) and non-polar (hexane) solvents; use UV-Vis spectroscopy to quantify solubility limits.
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
    Key Metrics : Degradation products (LC-MS), deuterium retention (²H NMR), and crystallinity (PXRD) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly at the oxo-pyrrolin ring?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation during ring-opening/closing reactions.
  • Computational Modeling : Apply density functional theory (DFT) to map transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Compare activation energies for deuterated vs. non-deuterated analogs .
  • Isotope Effects : Measure ²H/¹H kinetic isotope effects (KIE) to identify rate-determining steps .

Q. How should contradictions between spectroscopic data and computational predictions be resolved?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with DFT-optimized structures (e.g., using ACD/Labs or ChemAxon software).
  • Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine disorder models or solvent inclusion in the crystal lattice .
  • Dynamic Effects : Conduct variable-temperature NMR to assess conformational flexibility impacting spectral assignments .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., kinases or GPCRs).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) and affinity (KD) .
  • Isotopic Tracing : Leverage deuterium labeling to track metabolic pathways via LC-MS/MS in cell lysates .

Q. How can researchers address challenges in chiral resolution if stereoisomers form during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients. Optimize enantiomeric excess (ee) via peak integration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to assign absolute configurations .
  • Crystallographic Screens : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

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